



Application Notes and Protocols for Studying AB-MECA in Neuroinflammation Models

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Compound of Interest		
Compound Name:	AB-MECA	
Cat. No.:	B1666474	Get Quote

Introduction

Neuroinflammation is a critical process in the central nervous system (CNS) that acts as a protective response against harmful stimuli like pathogens, toxins, or neuronal injury.[1] This complex inflammatory reaction involves the activation of glial cells, such as microglia and astrocytes, and the production of various inflammatory mediators, including cytokines, chemokines, and reactive oxygen species.[1][2][3] While acute neuroinflammation is a crucial defense mechanism, chronic or uncontrolled inflammation can become detrimental, contributing to neuronal damage and the progression of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[4][5][6]

AB-MECA (N6-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine) is a selective agonist for the A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor found on various cell types, including neurons and glial cells.[7] Activation of the A3AR has been shown to exert both pro- and anti-inflammatory effects depending on the context, making it a target of significant interest for therapeutic intervention in neuroinflammatory conditions.[7][8][9] These application notes provide detailed protocols for investigating the effects of AB-MECA in established in vitro and in vivo models of neuroinflammation.

AB-MECA Signaling Pathway

AB-MECA exerts its effects by binding to the A3 adenosine receptor, which primarily couples to inhibitory G proteins (Gi).[9][10] This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

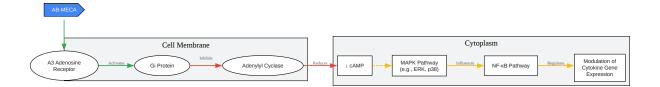


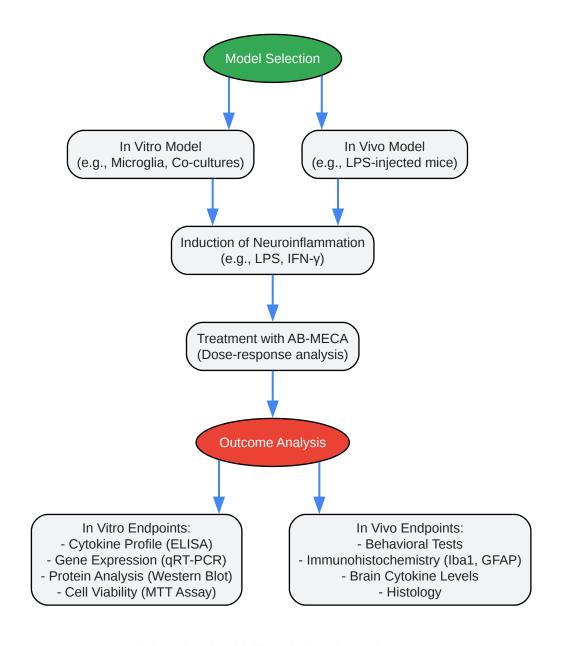




Downstream of this, A3AR activation can modulate several key pathways involved in inflammation, such as the mitogen-activated protein kinase (MAPK) pathways, including ERK and p38.[10][11] By influencing these pathways, **AB-MECA** can regulate the expression and release of various pro- and anti-inflammatory cytokines and mediators.[11]







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